molecular formula C10H12N2O2 B15246143 3-(5-Propylpyrimidin-2-yl)acrylic acid

3-(5-Propylpyrimidin-2-yl)acrylic acid

Cat. No.: B15246143
M. Wt: 192.21 g/mol
InChI Key: SPUJUKHABNMPCR-SNAWJCMRSA-N
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Description

3-(5-Propylpyrimidin-2-yl)acrylic acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a propyl group at the 5-position of the pyrimidine ring and an acrylic acid moiety at the 3-position. The unique structure of this compound makes it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Propylpyrimidin-2-yl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Propylpyrimidin-2-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acrylic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the acrylic acid moiety under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(5-Propylpyrimidin-2-yl)acrylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Propylpyrimidin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain inflammatory mediators, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Propylpyrimidin-2-yl)acrylic acid is unique due to the presence of the propyl group at the 5-position of the pyrimidine ring, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(E)-3-(5-propylpyrimidin-2-yl)prop-2-enoic acid

InChI

InChI=1S/C10H12N2O2/c1-2-3-8-6-11-9(12-7-8)4-5-10(13)14/h4-7H,2-3H2,1H3,(H,13,14)/b5-4+

InChI Key

SPUJUKHABNMPCR-SNAWJCMRSA-N

Isomeric SMILES

CCCC1=CN=C(N=C1)/C=C/C(=O)O

Canonical SMILES

CCCC1=CN=C(N=C1)C=CC(=O)O

Origin of Product

United States

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